Benzyl 3-aminopiperidine-1-carboxylate hydrochloride CAS number and properties
Benzyl 3-aminopiperidine-1-carboxylate hydrochloride CAS number and properties
An In-depth Technical Guide to Benzyl 3-aminopiperidine-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 3-aminopiperidine-1-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. This document consolidates its chemical properties, outlines relevant synthetic methodologies, and discusses its applications in drug discovery and development.
Core Chemical and Physical Properties
Benzyl 3-aminopiperidine-1-carboxylate hydrochloride is a piperidine derivative utilized as a building block in the synthesis of various bioactive molecules. Its chemical structure features a piperidine ring with an amino group at the 3-position and a benzyl carboxylate protecting group on the nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous media.
General Properties
The fundamental properties of Benzyl 3-aminopiperidine-1-carboxylate hydrochloride are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 960541-42-8 | [1][2] |
| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [2] |
| Molecular Weight | 270.76 g/mol | [2] |
| Synonyms | 3-Amino-1-benzyloxycarbonylpiperidine hydrochloride, 1-Cbz-3-aminopiperidine HCl | [2][3] |
Related Compounds
Several related structures are also commercially available and used in research, including the free base and the individual enantiomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzyl 3-aminopiperidine-1-carboxylate (Free Base) | 711002-74-3 | C₁₃H₁₈N₂O₂ | 234.30 |
| (R)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride | 1217781-62-8 | C₁₃H₁₉ClN₂O₂ | 270.76 |
| (S)-Benzyl 3-aminopiperidine-1-carboxylate | 876461-55-1 | C₁₃H₁₈N₂O₂ | 234.30 |
Synthesis and Experimental Protocols
The synthesis of Benzyl 3-aminopiperidine-1-carboxylate hydrochloride typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the amino group at the 3-position. The final step involves the formation of the hydrochloride salt. While specific protocols for the direct synthesis of this compound are proprietary or embedded within broader patents, the following sections describe general and analogous synthetic strategies found in the literature for related 3-aminopiperidine derivatives.
General Synthetic Workflow
A common approach for the synthesis of N-protected 3-aminopiperidines involves a multi-step process starting from readily available precursors. The following diagram illustrates a conceptual workflow.
Caption: Conceptual workflow for the synthesis of N-protected 3-aminopiperidine hydrochloride.
Example Protocol: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate from L-Glutamic Acid
This protocol, adapted from a published multi-step synthesis, demonstrates a route to a structurally similar compound, highlighting the key chemical transformations that could be adapted.
Objective: To synthesize an N-protected 3-aminopiperidine derivative from a chiral starting material.
Materials:
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L-Glutamic acid
-
Thionyl chloride
-
Methanol
-
Di-tert-butyl dicarbonate (Boc)₂O
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Sodium borohydride (NaBH₄)
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p-Toluenesulfonyl chloride (TsCl)
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Triethylamine (TEA)
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4-Dimethylaminopyridine (DMAP)
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Benzylamine
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Dichloromethane (CH₂Cl₂)
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Sodium bicarbonate (NaHCO₃)
Methodology:
-
Esterification and N-Boc Protection: L-Glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a Boc group to yield (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
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Reduction to Diol: The diester is reduced using sodium borohydride to form the corresponding diol, (S)-tert-butyl (4,5-dihydroxy-5-oxopentan-2-yl)carbamate.
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Ditosylation: The diol is treated with p-toluenesulfonyl chloride in the presence of triethylamine and DMAP to convert the hydroxyl groups into tosylates, which are good leaving groups.
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Cyclization with Benzylamine: The resulting ditosylate is reacted with benzylamine. The benzylamine acts as a nucleophile, displacing the tosylates and forming the piperidine ring to yield (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.
This synthetic route showcases a versatile method for producing enantiomerically pure 3-aminopiperidine derivatives, which are valuable for developing chiral drugs.
Applications in Drug Discovery and Development
Benzyl 3-aminopiperidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly for agents targeting the central nervous system (CNS).[4] The 3-aminopiperidine scaffold is a key structural feature in numerous biologically active compounds and approved drugs.[5]
Role as a Pharmaceutical Intermediate
The primary application of this compound is as a building block in medicinal chemistry. The protected amine and the piperidine ring allow for selective reactions in multi-step syntheses.[4] Its structural properties make it a valuable scaffold for creating compounds with potential activity as receptor modulators for conditions such as pain, depression, and other neurological disorders.[4][6]
Logical Flow in Drug Development
The use of Benzyl 3-aminopiperidine-1-carboxylate hydrochloride in a typical drug development pipeline is illustrated below.
Caption: Role of the intermediate in the drug development process.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Benzyl 3-aminopiperidine-1-carboxylate hydrochloride should be consulted, related compounds like (S)-1-benzyl-3-aminopiperidine are classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and require careful handling. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed when handling this compound. It is typically stored at room temperature in a dry, sealed container.[4]
Conclusion
Benzyl 3-aminopiperidine-1-carboxylate hydrochloride is a valuable and versatile chemical intermediate for the pharmaceutical industry. Its utility in the synthesis of complex molecules, particularly for CNS drug discovery, makes it a compound of significant interest to researchers and scientists in the field of medicinal chemistry. This guide has provided a summary of its key properties, insights into potential synthetic routes, and its role in the broader context of drug development.
References
- 1. 960541-42-8|Benzyl 3-aminopiperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. 960541-42-8 CAS Manufactory [m.chemicalbook.com]
- 3. Benzyl 3-aminopiperidine-1-carboxylate hydrochloride, 3-Amino-1-benzyloxycarbonylpiperidine hydrochloride [chemicalbook.com]
- 4. Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
